(-)-trans-1,2-Cyclohexanedicarboxylic Anhydride

Vue d'ensemble

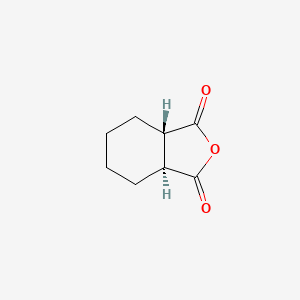

Description

(-)-trans-1,2-Cyclohexanedicarboxylic Anhydride is a cyclic anhydride derived from cyclohexanedicarboxylic acid. This compound is characterized by its two carbonyl groups and a six-membered ring structure. It is a valuable intermediate in organic synthesis, utilized in the production of various chemicals, resins, and pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride can be synthesized through the dehydration of cyclohexanedicarboxylic acid under heat or through the reaction of cyclohexanedicarboxylic acid with acetic anhydride. The reaction conditions typically involve heating the reactants to promote the removal of water molecules, resulting in the formation of the anhydride.

Industrial Production Methods: In an industrial setting, the compound is often produced through large-scale dehydration reactions. These reactions are carried out in reactors designed to handle high temperatures and pressures, ensuring efficient conversion of cyclohexanedicarboxylic acid to the anhydride.

Analyse Des Réactions Chimiques

Hydrolysis to Dicarboxylic Acids

(-)-trans-1,2-cyclohexanedicarboxylic anhydride undergoes hydrolysis under acidic or basic conditions to form the corresponding dicarboxylic acid. The reaction is moisture-sensitive , and stereochemical outcomes depend on reaction conditions:

-

Acidic Hydrolysis : Using HBr in acetic acid at 120°C for 20 hours, the anhydride converts to a mixture of cis- and trans-1,2-cyclohexanedicarboxylic acids. Recrystallization with isopropyl ether/ethanol (4:6) isolates (1R,2R)-trans-cyclohexanedicarboxylic acid in 72.2% yield and 99% purity .

-

Basic Hydrolysis : Alkaline conditions (e.g., NaOH) yield the dicarboxylate salt, which can be acidified to regenerate the free acid .

Table 1: Hydrolysis Conditions and Outcomes

| Catalyst | Temperature | Time | Yield (%) | Purity (%) | Product Stereochemistry |

|---|---|---|---|---|---|

| HBr/Acetic acid | 120°C | 20 h | 72.2 | 99 | (1R,2R)-trans |

| HCl | 100°C | 18 h | 62.1 | 99 | (1R,2R)-trans |

Stereochemical Influence on Reactivity

The trans configuration enables favorable orbital alignment for nucleophilic attacks, as the oxygen lone pairs align with the π* antibonding orbital of the carbonyl group at the Bürgi–Dunitz angle (~107°). This reduces torsional strain compared to the cis isomer, facilitating anhydride formation and hydrolysis .

Acid-Catalyzed Isomerization

Under strong acidic conditions, cis-1,2-cyclohexanedicarboxylic anhydride isomerizes to the trans configuration. For example, heating cis-hexahydrophthalic anhydride (cis-HHPA) with HBr/acetic acid (1:1) at 120°C for 20 hours produces a 90:10 mixture of trans and cis diacids . The trans isomer’s stability arises from reduced steric hindrance between carboxylic groups.

Resolution via Diastereomeric Salt Formation

The hydrolyzed (1R,2R)-trans-cyclohexanedicarboxylic acid can be resolved using (S)-phenylethylamine. Key findings include:

-

At amine-to-acid molar ratios <3:1, the (1S,2S)-trans enantiomer is obtained with 97% enantiomeric excess (e.e.) .

-

Higher ratios (>3:1) yield racemic mixtures due to competitive di-salt formation .

Table 2: Resolution Efficiency

| Amine:Acid Ratio | Product | Purity (e.e.%) |

|---|---|---|

| 2:1 | (1S,2S)-trans | 97 |

| 4:1 | Racemic trans | <5 |

Applications De Recherche Scientifique

Organic Synthesis

Reagent in Chemical Reactions

(-)-trans-1,2-Cyclohexanedicarboxylic Anhydride is primarily used as a reagent in organic synthesis. It can act as an electrophile in various reactions, including:

- Diels-Alder Reactions : It can be utilized to form complex cyclic structures.

- Nucleophilic Acyl Substitution : The anhydride can react with nucleophiles to form carboxylic acids or esters.

Chromatographic Applications

this compound is employed in various chromatographic techniques:

- Gas Chromatography (GC) : It serves as an analytical standard due to its well-defined properties.

- High-Performance Liquid Chromatography (HPLC) : Used for the separation and analysis of complex mixtures.

Biochemical Applications

Bioconjugation and Drug Delivery

The compound can be used in bioconjugation processes where it reacts with amines or alcohols to form stable linkages. This property is particularly useful in:

- Drug Delivery Systems : Enhancing the solubility and bioavailability of pharmaceutical compounds.

- Biomolecule Labeling : Facilitating the attachment of fluorescent labels or other probes for imaging studies.

Case Study 1: Synthesis of Polyesters

In a study published by TCI America, this compound was utilized to synthesize polyesters through polycondensation reactions. The resulting polymers exhibited enhanced thermal stability and mechanical properties compared to traditional polyester materials .

Case Study 2: Chromatographic Analysis

Research conducted at Sigma-Aldrich demonstrated the effectiveness of this compound as a standard in GC analysis. The study highlighted its role in achieving high-resolution separations of complex organic mixtures, underscoring its importance in analytical chemistry .

Mécanisme D'action

The mechanism by which (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride exerts its effects involves its reactivity with nucleophiles and electrophiles. The compound can react with nucleophiles to form esters and amides, which are important in various biological and industrial processes. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

Succinic anhydride

Phthalic anhydride

Maleic anhydride

Activité Biologique

(-)-trans-1,2-Cyclohexanedicarboxylic anhydride, also known as hexahydrophthalic anhydride, is a cyclic dicarboxylic anhydride with significant relevance in organic chemistry and materials science. Its empirical formula is CHO, and it possesses a molecular weight of 154.16 g/mol. This compound has garnered attention for its biological activities, particularly in antimicrobial and anti-inflammatory contexts.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 154.16 g/mol |

| CAS Number | 14166-21-3 |

| Melting Point | 145-147 °C |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study focused on the synthesis of iron complexes derived from this anhydride demonstrated potent antibacterial effects against various Gram-positive and Gram-negative bacteria, including:

- Bacillus subtilis

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The agar well-diffusion susceptibility tests showed that the iron complex formed with this anhydride had significant antibacterial properties, with results summarized in Table 1 below.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Bacillus subtilis | 18 |

| Staphylococcus aureus | 20 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 17 |

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Compounds derived from this anhydride were evaluated for their ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in human peripheral blood mononuclear cells (PBMCs). The findings indicated that specific derivatives exhibited significant inhibition of cytokine production, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

- Synthesis and Biological Evaluation of Iron Complexes : A study synthesized iron complexes using this compound and evaluated their biological activities. The results indicated strong antibacterial effects against several pathogens, as well as insights into the structural characteristics of the complexes formed.

- Cytokine Inhibition Study : Another investigation focused on the anti-inflammatory properties of derivatives synthesized from this anhydride. The study demonstrated that certain compounds significantly reduced cytokine levels in stimulated PBMC cultures, highlighting their potential as anti-inflammatory agents.

Propriétés

IUPAC Name |

(3aS,7aS)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h5-6H,1-4H2/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTGBJKUEZFXGO-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@H](C1)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20482884, DTXSID601346211 | |

| Record name | (3aS,7aS)-Hexahydro-2-benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1,2-Cyclohexanedicarboxylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14166-21-3, 31982-85-1, 71749-03-6 | |

| Record name | trans-1,2-Cyclohexanedicarboxylic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14166-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3aS,7aS)-Hexahydro-2-benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1,2-Cyclohexanedicarboxylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-cyclohexane-1,2-dicarboxylic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-trans-1,2-Cyclohexanedicarboxylic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism by which (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride enables the separation of chiral alcohols?

A1: this compound reacts with chiral alcohols to form diastereomeric esters. [] These diastereomers, unlike enantiomers, possess distinct physical properties, such as differences in solubility, which allows for their separation through traditional techniques like crystallization. Once separated, the esters can be hydrolyzed to obtain the individual enantiomers of the starting alcohol. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.